N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
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Overview
Description
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that features a combination of sulfonyl, oxazolidin, and pyrrolidin functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Oxazolidin Ring: This step involves the reaction of an appropriate amine with an epoxide to form the oxazolidin ring.
Introduction of the Sulfonyl Group: The oxazolidin intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Formation of the Pyrrolidin Ring: The final step involves the reaction of the sulfonylated oxazolidin intermediate with a pyrrolidin derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and oxazolidin groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups could be useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl and oxazolidin groups.
Mechanism of Action
The mechanism by which N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to and inhibiting a particular enzyme or receptor, thereby blocking a biological pathway. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide: can be compared with other compounds containing sulfonyl, oxazolidin, and pyrrolidin groups.
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide: is unique due to the specific arrangement and combination of these functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide lies in its ability to interact with multiple biological targets and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N4O6S/c20-13-4-5-14(21)15(11-13)32(29,30)25-9-10-31-17(25)12-23-19(28)18(27)22-6-2-8-24-7-1-3-16(24)26/h4-5,11,17H,1-3,6-10,12H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRMXCUUQYRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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